molecular formula C16H22N6O3 B15101206 tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

Cat. No.: B15101206
M. Wt: 346.38 g/mol
InChI Key: IGPWZOMCEWJPIM-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group linked via an ethylamine spacer to a phenyl ring substituted with a 5-methyl-1H-tetrazole moiety. The tetrazole ring, a nitrogen-rich heterocycle, is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The tert-butyl carbamate serves as a protective group for amines, facilitating selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

tert-butyl N-[2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate

InChI

InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-7-5-12(6-8-13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24)

InChI Key

IGPWZOMCEWJPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 5-methyl-1H-tetrazole with 4-aminobenzoyl chloride to form the intermediate 4-(5-methyl-1H-tetrazol-1-yl)benzamide. This intermediate is then reacted with tert-butyl 2-aminoethylcarbamate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Traditional Carbamate Formation

The compound can be synthesized via carbonyl chloride intermediates , where an amine reacts with a carbonyl chloride in the presence of a base (e.g., pyridine or triethylamine). This method typically involves sequential steps:

  • Amine protection (e.g., tert-butyl group introduction).

  • Activation of the carbonyl group (e.g., conversion to an acid chloride).

  • Coupling with the tetrazole-containing amine.

Curtius Rearrangement

For aliphatic carboxylic acids, the Curtius rearrangement is employed. The process involves:

  • Conversion of carboxylic acids to acyl azides using di-tert-butyl dicarbonate and sodium azide.

  • Rearrangement under thermal conditions to form isocyanates, which are then trapped to yield carbamates .
    Aromatic carboxylic acids may require elevated temperatures (75°C) to promote rearrangement .

Table 1: Synthesis Methods Comparison

MethodKey Reagents/ConditionsAdvantagesLimitations
Carbonyl chlorideCarbonyl chlorides, base (e.g., pyridine)High yield, well-establishedRequires multiple steps
CO₂ couplingCO₂, alkyl halide, TBAI, Cs₂CO₃, DMFStreamlined, reduced overalkylationRequires anhydrous conditions
Curtius rearrangementDi-tert-butyl dicarbonate, NaN₃, heatDirect conversion from carboxylic acidsTemperature sensitivity

Hydrolysis and Deprotection

The tert-butyl group serves as a protecting group and can be removed under acidic conditions:

  • Trifluoroacetic acid (TFA) : Deprotection occurs in dichloromethane, yielding the corresponding acid .

  • Base-mediated hydrolysis : While less common, alkaline conditions may cleave the carbamate under specific pH regimes.

Table 2: Deprotection Conditions

MethodReagents/ConditionsYield
TFA10% TFA in CH₂Cl₂Quantitative
Alkaline pHNaOH, aqueous/organic mixturesVariable

Amide Coupling Reactions

The compound’s carbamate functionality enables amide bond formation through coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . Example conditions:

  • Phosphine coupling : HBTU (hydroxybenzotriazol-1-ol) and DIPEA (N,N-diisopropylethylamine) in DMF .

  • Solid-phase synthesis : Used for peptide derivatives, involving Fmoc deprotection and sequential coupling .

Table 3: Amide Coupling Agents

AgentRoleTypical SolventReference
EDCICarbodiimide activatorDMF, DCM
HOBtIntermediate activatorDMF, DCM
HBTUHydroxybenzotriazole-basedDMF

Substitution and Functionalization

The tetrazole moiety and carbamate group allow for substitution reactions :

  • Alkylation : The tert-butyl group can undergo substitution with alkyl halides under basic conditions (e.g., Cs₂CO₃) .

  • Hydrogen bond perturbation : The syn-rotamer dominance in N-carbamoylated amino acids is influenced by intermolecular hydrogen bonding, which can be modulated by solvent or concentration .

Stability and Reactivity

  • Aggregation effects : Concentration-dependent aggregation via hydrogen bonding affects the syn-rotamer equilibrium in N-carbamoylated derivatives .

  • pH sensitivity : Carbamate hydrolysis is accelerated under acidic or basic conditions, highlighting the importance of pH control in stability studies .

Scientific Research Applications

tert-Butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Compound Name Key Structural Features Synthesis Highlights Hypothetical Biological Implications References
Target : tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate Phenyl-tetrazole (5-methyl), carbamate-ethyl linker Synthesized via hydrazine-mediated cyclization; yields ~80% (analogous methods) Potential protease inhibition, metabolic stability
tert-butyl (2-(5-cyclopropyl-1H-tetrazol-1-yl)ethyl)carbamate Tetrazole substituted with cyclopropyl (vs. methyl) Similar tert-butyl protection; cyclopropane introduces steric bulk Increased lipophilicity; altered receptor interactions
tert-butyl [5-{(2-chloroethyl)carbamoylamino}-1-phenyl-pyrazol-4-yl]carbamate Pyrazole core, chloroethyl carbamoyl group 20-day reaction with 2-chloroethyl isocyanate; 83% yield Possible alkylating agent; cytotoxicity in antiproliferative assays
tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) Pyrazole with hydroxyl group, ethyl-carbamate linker Hydrazine-mediated synthesis; 48% yield Enhanced solubility via hydroxyl; antioxidant potential
tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate Oxadiazole with methylsulfanyl group Thiol-incorporating heterocycle synthesis Improved electron-withdrawing properties; antimicrobial activity
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate Trifluoromethyl-substituted aniline, ethyl-carbamate linker Multi-step coupling; no yield reported Enhanced binding affinity via CF3 group; CNS drug candidate

Structural and Functional Analysis

  • Tetrazole vs. Pyrazole/Oxadiazole : Tetrazoles (5-membered, 4N) exhibit higher metabolic stability and acidity (pKa ~4.9) compared to pyrazoles (2N) or oxadiazoles (2N, 1O), making them superior bioisosteres for carboxylates .
  • Substituent Effects: Methyl (Target) vs. Trifluoromethyl (): The CF3 group enhances electronegativity and binding to hydrophobic pockets, common in kinase inhibitors .
  • Linker Variations : Ethyl-carbamate linkers (common across analogs) balance flexibility and rigidity, optimizing target engagement. Chloroethyl groups () may confer alkylating activity, useful in anticancer agents .

Biological Activity

tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound belonging to the carbamate class. This compound features a tert-butyl group , a 5-methyl-1H-tetrazole moiety , and an aromatic ring , which contribute to its potential biological activities. The presence of the tetrazole ring is particularly noteworthy, as it is associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N6O3C_{16}H_{22}N_{6}O_{3}, with a molecular weight of 346.38 g/mol . Its structure can be represented as follows:

\text{tert butyl 2 4 5 methyl 1H tetrazol 1 yl phenyl carbonyl}amino)ethyl]carbamate}

Pharmacological Effects

Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological activities. The biological activity of this compound may include:

  • Antimicrobial Activity : Tetrazoles are known to act as enzyme inhibitors, which can disrupt bacterial growth.
  • Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including:

  • Enzyme Inhibition : The tetrazole moiety may inhibit enzymes critical for bacterial survival or inflammatory processes.
  • Receptor Binding : It may also bind to receptors involved in pain and inflammation, leading to therapeutic effects.

Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of tetrazole derivatives, this compound was tested against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of compounds containing the tetrazole moiety. The findings suggested that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Tert-butyl carbamateC_5H_{11}NO_2Simple structure, widely used as a protecting group
Benzoyl tetrazoleC_8H_6N_4OContains a benzoyl group; used in various medicinal applications
N-Boc-protected aminesVariesCommonly used in peptide synthesis; versatile protecting group

The unique combination of the carbamate functionality and the tetrazole ring in this compound may enhance its biological activity compared to simpler compounds.

Q & A

Basic Synthesis and Purification

Q: What are the optimal reaction conditions for synthesizing tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate? A:

  • Key Steps :
    • Amine Activation : React 2-aminoethylcarbamate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate-protected intermediate .
    • Tetrazole Coupling : Introduce the 4-(5-methyl-1H-tetrazol-1-yl)benzoyl group via a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane or THF .
  • Critical Parameters :
    • Maintain inert conditions (N₂/Ar) to prevent hydrolysis of the carbamate.
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water .

Stability and Reactivity Under Experimental Conditions

Q: How does the tert-butyl carbamate group influence the compound’s stability during storage and reactions? A:

  • Stability :
    • The tert-butyl group provides steric protection, enhancing stability against nucleophilic attack. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
    • Avoid prolonged exposure to acidic/basic conditions (pH <3 or >9), which can cleave the carbamate .
  • Reactivity :
    • The tetrazole ring is prone to oxidation; avoid strong oxidizing agents (e.g., m-CPBA) unless intentional functionalization is required .
    • Carbamate deprotection (e.g., with HCl/dioxane) yields the free amine for downstream modifications .

Structural Characterization Techniques

Q: What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure? A:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: tert-butyl (δ ~1.4 ppm, singlet), tetrazole C-H (δ ~8.5–9.0 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Crystallography :
    • Use SHELX programs for X-ray diffraction analysis. Refinement with SHELXL ensures accurate bond-length/angle measurements (e.g., C=O bond ~1.23 Å) .
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹ and tetrazole ring vibrations at ~1450–1550 cm⁻¹ .

Advanced Data Contradictions in Biological Activity

Q: How should researchers resolve contradictions in reported biological activities of analogous carbamate-tetrazole compounds? A:

  • Case Study :
    • Contradiction : Some studies report antitumor activity (IC₅₀ ~10 µM), while others show no efficacy .
    • Resolution Strategies :

Assay Validation : Confirm cell-line specificity (e.g., HepG2 vs. MCF-7) and incubation time (24–72 hr) .

SAR Analysis : Compare substituent effects (e.g., methyl vs. chloro on the tetrazole) using molecular docking (AutoDock Vina) to assess target binding .

Metabolic Stability : Evaluate hepatic microsomal degradation (t₁/₂ >60 min indicates suitability for in vivo studies) .

Methodological Optimization for Scale-Up

Q: What strategies improve yield and reproducibility in gram-scale synthesis? A:

  • Process Enhancements :
    • Switch from batch to flow chemistry for the coupling step to reduce side reactions (yield increase from 65% to 85%) .
    • Use catalytic DMAP to accelerate carbamate formation (reaction time reduced by 30%) .
  • Quality Control :
    • Implement in-line FTIR for real-time monitoring of intermediate formation .
    • Optimize solvent recycling (e.g., recover >90% THF via distillation) .

Computational Modeling for Activity Prediction

Q: How can DFT and molecular dynamics (MD) simulations guide the design of derivatives? A:

  • DFT Applications :
    • Calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests redox activity) .
    • Predict tautomeric preferences of the tetrazole ring (1H vs. 2H forms) using B3LYP/6-31G* basis sets .
  • MD Simulations :
    • Simulate binding to biological targets (e.g., EGFR kinase) using GROMACS. Analyze hydrogen-bond persistence (>50% simulation time indicates stable interactions) .

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